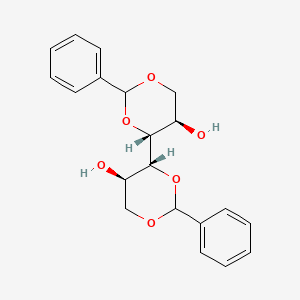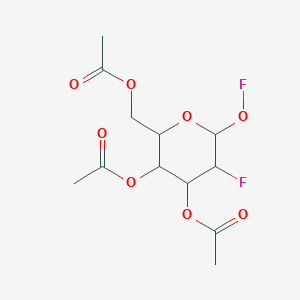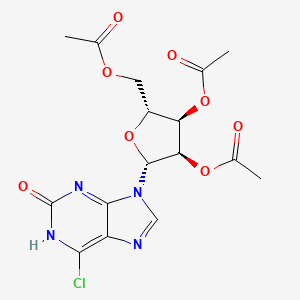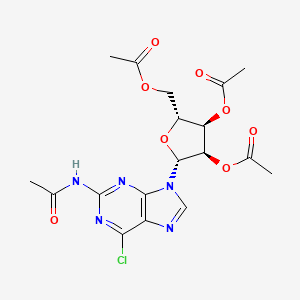
2-Amino-6-methyloxane-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6-methyloxane-3,4,5-triol (AMOT) is a small molecule that has been studied for its potential applications in various areas of science, including synthetic chemistry and biochemistry. AMOT is an important intermediate in the synthesis of many compounds, and it has been used in a variety of research applications, including drug development and medical research.
科学的研究の応用
New Psychoactive Substances (NPS) and Serotonin Syndrome Onset
This systematic review investigated the association between serotonin syndrome (SS) and the intake of various new psychoactive substances (NPS). Although it does not mention "2-Amino-6-methyloxane-3,4,5-triol" directly, it highlights the health risks and clinical implications of different psychoactive substances (Schifano et al., 2021).
Perampanel's Role in Treatment of Epilepsy
This article reviews the profile of perampanel, a novel noncompetitive AMPA receptor antagonist, and its potential as a broad-spectrum antiepileptic drug. The paper details the efficacy of perampanel from preclinical models to clinical studies, offering insights into the treatment of various epilepsy syndromes (Potschka & Trinka, 2018).
Biomarkers for Bisphenol A Exposure
This systematic review discusses metabolomics biomarkers for Bisphenol A (BPA) exposure, highlighting how BPA can have complex toxic effects on organisms. The study provides an insightful perspective on biomarkers related to BPA exposure, though it does not mention "this compound" (Wang et al., 2018).
Taurine in Diabetes Mellitus
This systematic review emphasizes the cytoprotective properties of taurine, including antioxidation and antiapoptosis, particularly highlighting its beneficial effects against type 1 and type 2 diabetes mellitus and their complications (Sirdah, 2015).
Amino Acids in the Production of Pharmaceutical Ingredients
This paper reviews the manufacturing methods for the production of amino acids used in the pharmaceutical industry. It outlines the main achievements of biotechnology in this field and summarizes the strengths and weaknesses of the biotechnological methods used for the industrial production of these amino acids (Ivanov et al., 2013).
特性
IUPAC Name |
2-amino-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4/c1-2-3(8)4(9)5(10)6(7)11-2/h2-6,8-10H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVXFQMLZSPQLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)N)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol](/img/structure/B1139838.png)
![Ethyl (2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate](/img/structure/B1139839.png)
![(-)-(2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol](/img/structure/B1139840.png)
![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139842.png)

![N-[(4aR,7R,8R,8aR)-6,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B1139846.png)

